Daphnilongeridine
Overview
Description
Daphnilongeridine is a naturally occurring organic compound primarily found in certain plants, such as those in the Daphniphyllum genus. It is an alkaloid with a complex polycyclic structure, known for its cytotoxic properties against various tumor cell lines . The molecular formula of this compound is C32H51NO4, and it has a molecular weight of 513.8 g/mol .
Biochemical Analysis
Biochemical Properties
Daphnilongeridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways and the overall biochemical reactions in which these enzymes are involved .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been found to alter the expression of certain genes involved in metabolic processes, thereby affecting the overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of various enzymes, such as kinases and phosphatases, which are involved in regulating cellular functions. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the metabolic flux and levels of metabolites in cells. For example, this compound can inhibit the activity of certain enzymes involved in the glycolytic pathway, leading to a decrease in the production of ATP and other metabolic intermediates. This inhibition can have downstream effects on other metabolic pathways and overall cellular energy metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of this compound, influencing its localization and accumulation within cells. The distribution of this compound within tissues can affect its biological activity and overall pharmacokinetics. Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within specific subcellular compartments can determine its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daphnilongeridine is typically isolated from the branches of Daphniphyllum macropodum Miq. The isolation process involves extraction with organic solvents followed by chromatographic purification. The synthetic routes for this compound are complex due to its intricate structure, involving multiple steps of cyclization and functional group transformations.
Industrial Production Methods: the extraction from natural sources remains the primary method of obtaining this compound.
Chemical Reactions Analysis
Types of Reactions: Daphnilongeridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Daphnilongeridine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Medicine: Its cytotoxic properties are being explored for potential therapeutic applications in oncology
Mechanism of Action
The mechanism of action of Daphnilongeridine involves its interaction with cellular components, leading to cytotoxic effects. It targets specific molecular pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA replication and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Daphnilongeridine is part of a family of alkaloids found in the Daphniphyllum genus. Similar compounds include:
- Daphmacrine (CAS#19775-48-5)
- Daphnezomine B (CAS#247078-43-9)
- Daphmacropodine (CAS#39729-21-0)
- Yunnandaphninine G (CAS#1042143-83-8)
- 11-Hydroxycodaphniphylline (CAS#1186496-68-3)
- Codaphniphylline (CAS#14694-15-6)
These compounds share similar structural features but differ in specific functional groups and bioactivities. This compound is unique due to its specific cytotoxic profile and the complexity of its polycyclic structure .
Biological Activity
Daphnilongeridine is a notable alkaloid derived from plants in the genus Daphniphyllum, particularly Daphniphyllum longeracemosum. This compound has garnered attention for its diverse biological activities, primarily its cytotoxic properties against various cancer cell lines. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting relevant data in tabular form.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure typical of Daphniphyllum alkaloids. The molecular formula and specific structural features contribute to its biological activity. The compound has been isolated from the leaves and stems of Daphniphyllum longeracemosum and exhibits significant structural diversity compared to other alkaloids in the same family.
Cytotoxicity
One of the most significant biological activities of this compound is its cytotoxic effect on tumor cells. The compound has been studied for its potential as an anti-cancer agent, with findings indicating varying levels of potency across different cell lines.
IC50 Values
The cytotoxicity of this compound has been quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50%. The following table summarizes the IC50 values for this compound against several tumor cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 2.4 |
HeLa (Cervical Cancer) | 5.0 |
MCF-7 (Breast Cancer) | 9.7 |
These values indicate that this compound exhibits strong cytotoxic effects, particularly against lung cancer cells, suggesting its potential as a therapeutic agent in oncology .
The mechanism through which this compound exerts its cytotoxic effects is not yet fully elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular signaling mechanisms. Further studies are needed to clarify these mechanisms and identify specific targets within cancer cells.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Cytotoxic Effects : A study conducted by researchers isolated this compound from Daphniphyllum longeracemosum and assessed its cytotoxicity against multiple cancer cell lines. The results demonstrated significant inhibitory effects on cell proliferation, particularly in lung and cervical cancer models .
- Phytochemical Analysis : Another investigation focused on the phytochemical properties of various Daphniphyllum species, confirming the presence of this compound alongside other alkaloids. This study emphasized the need for further exploration into the therapeutic potentials of these compounds .
- Comparative Study : A comparative analysis between this compound and other alkaloids from Daphniphyllum revealed that while many share similar structures, their biological activities can vary significantly based on subtle differences in their chemical composition .
Properties
IUPAC Name |
[(1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,10S,11R,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20-,21-,22+,23-,24+,25+,26-,27-,28+,29+,30+,31-,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBLZPKBXFEWGF-FCEQYDTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3CCC45C3NC1C2(C4CCC5)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@@]45[C@@H]3N[C@@H]1[C@@]2([C@@H]4CCC5)CC[C@H]6[C@@]7(CC[C@@H]([C@]6([C@@H](O7)O)C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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